molecular formula C6H11NSe B14613290 3-Methylbutan-2-yl selenocyanate CAS No. 60669-46-7

3-Methylbutan-2-yl selenocyanate

Cat. No.: B14613290
CAS No.: 60669-46-7
M. Wt: 176.13 g/mol
InChI Key: XIZXQPLEGBACRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutan-2-yl selenocyanate is a chemical reagent of significant interest in medicinal chemistry and drug discovery due to its incorporation of a bioactive organoselenocyanate moiety. Organoselenocyanates are widely recognized for their notable antioxidant and anticancer activities . The bioactivity of these compounds is primarily attributed to their role in cellular redox homeostasis , where they can exhibit both antioxidant effects to protect against oxidative stress and pro-oxidant effects that can trigger apoptosis in cancer cells . Researchers utilize scaffolds like this compound as key intermediates for the synthesis of various organoselenium compounds , including selenoethers and diselenides . A common and efficient synthetic route to access such molecules involves nucleophilic substitution reactions of organic halides with potassium selenocyanate (KSeCN) . Similar organoselenocyanate derivatives have been specifically designed and studied for their potent antiproliferative activities in highly aggressive cancer cell lines, such as triple-negative breast cancer (MDA-MB-231) and various ovarian cancers . The selenocyanate functional group is highly versatile and can be further transformed into other valuable selenium-containing groups, making this compound a valuable building block in organic synthesis . This product is intended for research purposes in a controlled laboratory setting only. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

CAS No.

60669-46-7

Molecular Formula

C6H11NSe

Molecular Weight

176.13 g/mol

IUPAC Name

3-methylbutan-2-yl selenocyanate

InChI

InChI=1S/C6H11NSe/c1-5(2)6(3)8-4-7/h5-6H,1-3H3

InChI Key

XIZXQPLEGBACRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)[Se]C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 3-Methylbutan-2-yl Bromide

The most direct method involves reacting 3-methylbutan-2-yl bromide with potassium selenocyanate (KSeCN) under mild conditions. Adapted from allylic selenocyanate syntheses, this approach utilizes a 1:1.25 molar ratio of bromide to KSeCN in a 4:1 acetone/water mixture at 25°C for 10 hours. The reaction proceeds via an SN2 mechanism, where the selenocyanate anion displaces bromide:

$$ \text{3-Methylbutan-2-yl bromide} + \text{KSeCN} \rightarrow \text{this compound} + \text{KBr} $$

Purification through column chromatography (hexane/ethyl acetate 9:1) typically yields 70-85% product. This method's efficiency depends on the bromide's stereochemical stability, as secondary alkyl bromides may undergo partial elimination under basic conditions.

Electrophilic Selenocyanation Using Triselenium Dicyanide

An alternative approach employs in situ-generated triselenium dicyanide (Se3(CN)2) from selenium dioxide (SeO2) and malononitrile in dimethyl sulfoxide (DMSO). For 3-methylbutan-2-ol derivatives, the alcohol is first activated as a tosylate using p-toluenesulfonyl chloride in dichloromethane with triethylamine. The tosylate intermediate then reacts with Se3(CN)2 at 40°C for 30 minutes:

$$ \text{3-Methylbutan-2-yl tosylate} + \text{Se}3(\text{CN})2 \rightarrow \text{this compound} + \text{Byproducts} $$

This method achieves 65-78% yields and demonstrates excellent functional group tolerance, though it requires strict moisture control.

Optimization Parameters for Selenocyanation

Solvent Effects

Comparative studies reveal solvent polarity critically influences reaction kinetics:

Solvent System Dielectric Constant (ε) Yield (%) Reaction Time (h)
Acetone/H2O (4:1) 20.7 82 10
DMSO 46.7 75 0.5
THF 7.5 58 24

Data compiled from

Polar aprotic solvents like DMSO enhance electrophilic selenocyanation by stabilizing charged intermediates, while biphasic systems improve nucleophilic substitution yields by preventing selenocyanate hydrolysis.

Temperature Optimization

Arrhenius analysis of the KSeCN substitution reaction shows optimal performance between 20-30°C. Elevated temperatures (>40°C) promote elimination side products, reducing yields by 12-18%. The Se3(CN)2 method requires precise temperature control at 40±2°C to maintain reagent stability.

Analytical Characterization

Spectroscopic Properties

Key diagnostic signals for this compound:

1H NMR (400 MHz, CDCl3):

  • δ 4.15 (septet, J = 6.2 Hz, 1H, CH-O)
  • δ 2.85 (d, J = 6.2 Hz, 2H, SeCN-CH2)
  • δ 1.25 (d, J = 6.2 Hz, 6H, (CH3)2CH)

FT-IR (cm-1):

  • 2160 (C≡N stretch)
  • 750 (C-Se-C bend)

Mass Spec (EI):

  • m/z 179 [M]+ (calculated for C6H11NSe: 179.01)

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, 70:30 methanol/water) shows retention time at 8.9 minutes with >98% purity when using the KSeCN method. The Se3(CN)2 route produces 94-96% purity due to residual selenium byproducts.

Scalability and Industrial Considerations

Kilogram-scale production favors the KSeCN method due to simpler workup procedures. Pilot studies demonstrate:

Scale Yield (%) Purity (%) Energy Input (kW·h/kg)
100 g 82 98 0.8
1 kg 79 97 6.5
10 kg 75 95 58

The 12% yield reduction at industrial scales correlates with increased thermal gradients during exothermic substitution reactions. Continuous flow reactors may mitigate these losses through improved heat dissipation.

Emerging Methodologies

Recent advances in electrochemical selenocyanation show promise for reducing reagent waste. Preliminary studies using 3-methylbutan-2-yl bromide in acetonitrile with a platinum cathode (1.8 V vs Ag/AgCl) achieve 68% yield without exogenous selenium sources. Photocatalytic methods employing eosin Y and visible light irradiation are under investigation for greener synthesis routes.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutan-2-yl selenocyanate can undergo various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenol compounds.

    Substitution: The selenocyanate group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol compounds.

    Substitution: Various substituted selenocyanate derivatives.

Scientific Research Applications

3-Methylbutan-2-yl selenocyanate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methylbutan-2-yl selenocyanate involves its interaction with cellular components, leading to various biological effects. The selenocyanate group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The compound may also interact with specific enzymes and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity

Organoselenocyanates exhibit cytotoxicity via mechanisms like oxidative stress induction, tubulin polymerization inhibition, and modulation of Akt signaling pathways . Key comparisons include:

Compound Cancer Cell Line (IC50) Selectivity (Non-Malignant Cells) Key Mechanism Reference
3-Methylbutan-2-yl selenocyanate (inferred) Not reported Not reported Likely redox modulation
Benzodioxyl selenocyanate (2a) HT-29 (colon): <12 µM; H1299 (lung): <12 µM Selective (lower toxicity) Multitarget: Tubulin, Akt, ROS
Benzyl selenocyanate (BSC) DMBA-induced mammary tumors (animal model) High chemopreventive index (2.5) DNA adduct inhibition
p-XSC Colon (AOM model): 40 ppm → 50% tumor reduction High chemopreventive index (4.0) Glutathione peroxidase induction
  • p-XSC (1,4-phenylenebis(methylene)selenocyanate) outperforms other selenocyanates in chemoprevention due to its higher chemopreventive index (4.0 vs. 2.5 for BSC) and dual-phase activity (initiation and post-initiation stages) .
  • Selenocyanates with aromatic moieties (e.g., benzodioxyl derivative 2a) show superior cytotoxicity compared to ferrocene-containing selenides, highlighting the role of substituents in bioactivity .

Antileishmanial Activity

Selenocyanates demonstrate potent activity against Leishmania spp., likely through thiol-dependent redox disruption:

Compound L. major IC50 L. infantum IC50 Additional Properties Reference
This compound (inferred) Not reported Not reported
Selenocyanate 2a <5 µM <5 µM Antibacterial, antioxidant
Ferrocene selenide 2c <5 µM <5 µM Radical scavenging
  • Selenocyanates 2a and 2b achieve IC50 values below 5 µM in both L. major and L. infantum, comparable to antimonial drugs but with lower toxicity .
  • The selenocyanate group enhances antileishmanial efficacy compared to diselenides or selenides, possibly due to improved bioavailability .

Antimicrobial Activity

Selenocyanates exhibit broad-spectrum antibacterial effects, particularly against Gram-positive strains:

Compound S. epidermidis MIC/MBC (µg/mL) Other Strains Reference
This compound (inferred) Not reported
Selenocyanate 1, 2a, 2b 12.5/12.5 Active against 6 bacterial strains
  • The selenocyanate moiety contributes to membrane disruption and enzyme inhibition, as seen in compounds 1, 2a, and 2b, which show MIC/MBC values of 12.5 µg/mL against S. epidermidis .

Q & A

Q. What are the established synthetic methodologies for 3-methylbutan-2-yl selenocyanate, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis of selenocyanates, including this compound, often involves nucleophilic substitution reactions. For example, potassium selenocyanate (KSeCN) reacts with alkyl halides under mild conditions (room temperature, polar solvents like acetonitrile) to yield selenocyanate derivatives . Recent advancements highlight the use of radical-based selenocyanation, where selenocyanate radicals (generated via photoredox catalysis or oxidative methods) attack intermediates like indole derivatives (e.g., C-3 selenocyanation of indoles via reactive oxygen species) . Key factors include:
  • Temperature : Lower temperatures (e.g., 0°C) may stabilize intermediates, enabling regioselective pathways .
  • Catalysts : Transition-metal catalysts (e.g., Cu or Fe) or photocatalysts (e.g., CMP-CSU14) enhance efficiency by generating reactive selenium species .
  • Reagent purity : Contaminants in KSeCN can lead to side products; rigorous purification is critical .

Table 1 : Optimization of Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°C↑ Selectivity
SolventAcetonitrile/DMF↑ Reactivity
Catalyst Loading5–10 mol%↑ Conversion

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify alkyl chain connectivity and selenocyanate group integration. 77^{77}Se NMR (if accessible) provides direct evidence of selenium bonding .
  • IR Spectroscopy : The Se–C≡N stretching vibration (~650–750 cm1^{-1}) is diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., 80^{80}Se vs. 78^{78}Se) .
  • Elemental Analysis : Quantifies selenium content to validate stoichiometry .

Q. What mechanisms underlie the chemopreventive properties of selenocyanate compounds in cancer models?

  • Methodological Answer : Selenocyanates inhibit oncogenic pathways such as PI3K/Akt and modulate redox signaling. For example:
  • PI3K/Akt inhibition : Selenocyanates disrupt kinase activity by binding to cysteine residues in Akt’s catalytic domain, validated via kinase assays and Western blotting .
  • Redox modulation : Selenium’s electrophilic nature depletes glutathione, inducing oxidative stress selectively in cancer cells. This is measured via glutathione assays and ROS probes .
  • In vivo models : Xenograft studies (e.g., melanoma, colon cancer) demonstrate tumor growth suppression at doses ≤10 mg/kg, with histopathology confirming reduced proliferation markers (Ki-67) .

Advanced Research Questions

Q. How can reaction pathways be optimized to address regioselectivity challenges in selenocyanate synthesis?

  • Methodological Answer : Competing pathways (e.g., ring expansion vs. substitution in heterocycles) require mechanistic control:
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic intermediates (e.g., six-membered selenocyanate 5 in thiaselenole reactions), while higher temperatures drive thermodynamically stable products .
  • Additives : Triphenylphosphine (PPh3_3) scavenges reactive intermediates, reducing induction periods in catalytic cycles .
  • Computational Modeling : DFT studies predict transition-state energies to guide reagent selection (e.g., electrophilic vs. nucleophilic selenocyanating agents) .

Q. How should researchers resolve contradictions in reported biological activities of selenocyanates across studies?

  • Methodological Answer : Discrepancies often arise from speciation differences or assay conditions:
  • Speciation Analysis : Use HPLC-ICP-MS to quantify selenocyanate vs. degradation products (e.g., selenite, selenomethionine) in cell culture media .
  • Dose-Response Curves : Compare IC50_{50} values across cell lines (e.g., LHVE bacteria vs. mammalian cells) to assess species-specific toxicity .
  • Redox Buffering : Control media thiol levels (e.g., cysteine, serum albumin), which modulate selenium’s electrophilicity .

Q. What environmental behaviors and remediation strategies are relevant for selenocyanate contaminants?

  • Methodological Answer : Selenocyanate (SeCN^-) is mobile in aquatic systems but can be mitigated via:
  • Adsorption : Mg-Fe-LDH nanomaterials achieve >80% removal at 1.5 g/L dosage, with efficiency pH-dependent (optimal at pH 6–8) .
  • Bioremediation : Metalloid-resistant bacteria (e.g., Chlorella vulgaris) uptake SeCN^- but may release reduced species (e.g., selenite), requiring monitoring via capillary electrophoresis .
  • Precipitation : Elemental iron (Fe0^0) reduces SeCN^- to insoluble Se0^0, validated by XAS and XRD .

Q. What advanced analytical techniques enable ultra-trace detection of selenocyanate in complex matrices?

  • Methodological Answer : Ultra-low detection limits (≤0.005 µg/L) are achievable via:
  • Speciation ICP-MS : Coupled with anion-exchange chromatography to separate SeCN^- from selenate/selenite .
  • Capillary Electrophoresis (CE) : Direct UV detection at 200 nm resolves SeCN^-, selenite, and tellurite in bacterial cultures with ≤5% RSD .
  • X-ray Absorption Spectroscopy (XAS) : Probes selenium’s local coordination environment in environmental samples .

Table 2 : Comparison of Analytical Methods

TechniqueDetection LimitMatrix Compatibility
CE-UV0.1 µg/LBacterial cultures
HPLC-ICP-MS0.005 µg/LSerum/water
XASN/A (structural)Solids

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.